N-{4-[2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetyl]phenyl}acetamide
Description
N-{4-[2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetyl]phenyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is functionalized with hydroxy, methyl, and sulfanyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-[4-[2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-10-8-11(2)20-17-16(10)18(26)23-19(22-17)27-9-15(25)13-4-6-14(7-5-13)21-12(3)24/h4-8H,9H2,1-3H3,(H,21,24)(H,20,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOVJISNMWCTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: The core structure can be synthesized through a condensation reaction between appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Functionalization with Hydroxy and Methyl Groups:
Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrido[2,3-d]pyrimidine core.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the sulfanyl group to form a thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Acetyl chloride (CH₃COCl), acetic anhydride ((CH₃CO)₂O)
Major Products
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a thiol derivative
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
N-{4-[2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-{4-[2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the sulfanyl group can participate in redox reactions, altering the enzyme’s catalytic activity.
Comparison with Similar Compounds
N-{4-[2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetyl]phenyl}acetamide can be compared with similar compounds such as:
- 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
- (4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid
These compounds share the pyrido[2,3-d]pyrimidine core but differ in their functional groups and substitution patterns. The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
